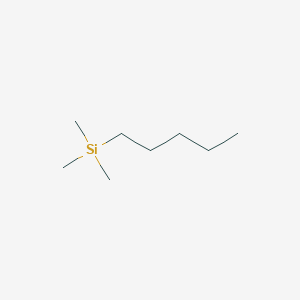
Trimethyl(pentyl)silane
Descripción general
Descripción
Trimethyl(pentyl)silane is an organosilicon compound . It is a type of silane where the silicon atom is bonded to three methyl groups and a pentyl group .
Molecular Structure Analysis
The molecular formula of Trimethyl(pentyl)silane is C8H20Si . It consists of a silicon atom bonded to three methyl groups and a pentyl group .Chemical Reactions Analysis
Silanes, including Trimethyl(pentyl)silane, are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . They can participate in radical reductions, hydrosilylation, and consecutive radical reactions .Physical And Chemical Properties Analysis
Trimethyl(pentyl)silane has a molecular weight of 144.3299 . Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of β-Trifluoromethylstyrenes
Trimethyl(pentyl)silane derivatives have been used in the synthesis of β-trifluoromethylstyrenes, employing Hiyama cross-coupling reactions. This method allows the production of β-trifluoromethylstyrene derivatives by reacting electronically diverse aryl iodides with trimethyl(pentyl)silane derivatives under catalytic conditions, yielding moderate to good yields (Omote et al., 2012).
Study of Silicon-Carbon Bonding
Trimethyl(pentyl)silane analogs, like trimethyl(phenylethynyl)silane, have been studied using 13C Fourier transform (FT) NMR, providing evidence for the interaction between bonded carbon and silicon atoms. This research offers insights into the nature of silicon-carbon bonding, expanding our understanding of these interactions in organosilicon compounds (Levy et al., 1972).
Gas-phase Polymerization
The gas-phase ArF laser photolysis of trimethyl(pentyl)silane derivatives has been shown to result in polymerization, leading to the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons. This method represents a novel synthesis pathway for polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Microwave Spectrum and Structure Analysis
The microwave spectra of trimethyl silane isotopic species have been measured to determine the structural parameters and dipole moments. This research helps in understanding the structural changes associated with methylation and fluorination in methyl silane (Pierce & Petersen, 1960).
Radical-Based Reagent Applications
Trimethyl(pentyl)silane and its derivatives like tris(trimethylsilyl)silane have been used as radical-based reagents in organic chemistry. Their applications include radical reductions, hydrosilylation, and consecutive radical reactions, allowing for reactions under mild conditions with excellent yields and selectivity (Chatgilialoglu & Lalevée, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for Trimethyl(pentyl)silane were not found in the search results, silanes in general have found multiple applications in organic synthesis as well as in polymers and material science . They are used in the semiconductor industry as precursors to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
Propiedades
IUPAC Name |
trimethyl(pentyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFWYWGTJDPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296007 | |
| Record name | Trimethyl(pentyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1641-49-2 | |
| Record name | NSC106793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl(pentyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





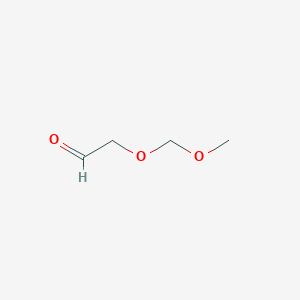

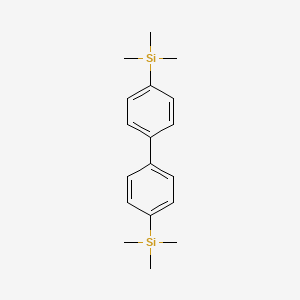
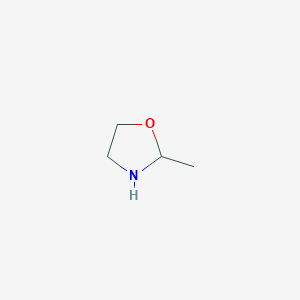
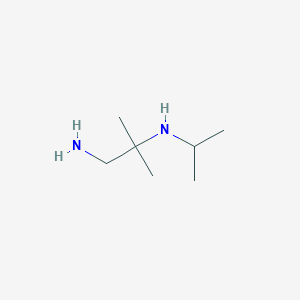
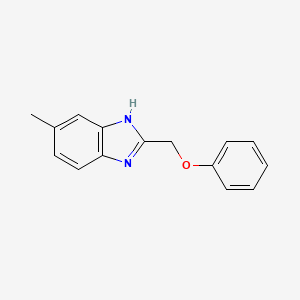

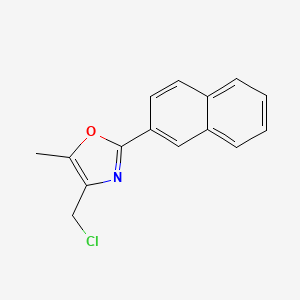

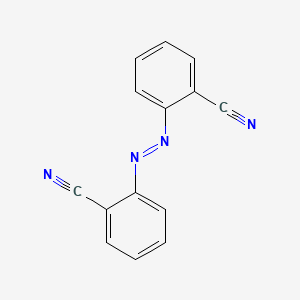
![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-nitro-](/img/structure/B3048268.png)